

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol-d1

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Compound of Interest

Compound Name: 2-Phenoxy-1-phenylethanol-d1

Cat. No.: B12392367

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CAS Number: 2098469-11-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenoxy-1-phenylethanol-d1**, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including physical and chemical properties, synthesis protocols, and applications with a focus on its use as a research tool.

Chemical Identity and Properties

2-Phenoxy-1-phenylethanol-d1 is the deuterium-labeled version of 2-Phenoxy-1-phenylethanol. The deuterium atom is located at the C1 position of the ethanol backbone. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	2098469-11-3	MedChemExpress
Molecular Formula	C ₁₄ H ₁₃ DO ₂	MedChemExpress[1]
Molecular Weight	215.27 g/mol	MedChemExpress[1]
Appearance	Solid	Sigma-Aldrich
Storage Temperature	Room Temperature, Sealed in Dry Conditions	Sigma-Aldrich
Purity	Typically ≥97%	Sigma-Aldrich

Table 2: Computed Properties of 2-Phenoxy-1-phenylethanol (Non-deuterated)

Property	Value	Source
Molecular Weight	214.26 g/mol	PubChem
XLogP3	2.7	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	214.099379685	PubChem
Topological Polar Surface Area	29.5 Å ²	PubChem
Heavy Atom Count	16	PubChem

Synthesis

The synthesis of **2-Phenoxy-1-phenylethanol-d1** is analogous to its non-deuterated counterpart, with the key difference being the use of a deuterated reducing agent in the final step. The general synthetic strategy involves a two-step process:

- Etherification: Synthesis of the ketone precursor, 2-phenoxy-1-phenylethanone, via the reaction of 2-bromoacetophenone with phenol.
- Reduction: Reduction of the ketone to the corresponding alcohol using a deuterated hydride source.

Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)

A commonly documented method for the synthesis of the ketone precursor is the etherification of 2-bromoacetophenone with phenol.

Materials:

- 2-bromoacetophenone
- Phenol
- Potassium carbonate (K_2CO_3)
- Acetone
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of phenol in acetone, add potassium carbonate.
- Add 2-bromoacetophenone to the mixture.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.

Proposed Experimental Protocol: Synthesis of 2-Phenoxy-1-phenylethanol-d1

The synthesis of the deuterated compound is achieved by the reduction of 2-phenoxy-1-phenylethanone using sodium borodeuteride (NaBD_4).

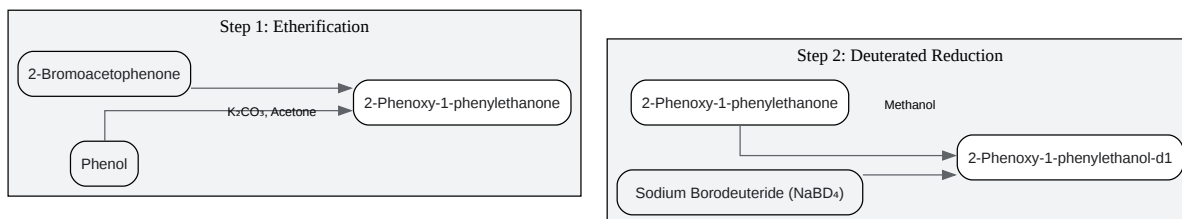
Materials:

- 2-phenoxy-1-phenylethanone
- Sodium borodeuteride (NaBD_4)
- Methanol (MeOH)
- Saturated aqueous ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) solution
- Chloroform (CHCl_3)

Procedure:

- Dissolve 2-phenoxy-1-phenylethanone (e.g., 2.5 g, 11 mmol) in methanol (e.g., 100 ml) in a round-bottom flask.
- Cool the solution in an ice bath.

- Carefully add sodium borodeuteride (e.g., 0.24 g, 5.5 mmol) in small portions to the stirred solution.
- Stir the reaction mixture for approximately 2 hours at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of ammonium sulfate (e.g., 200 ml).
- Extract the product with chloroform (e.g., 2 x 200 ml).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **2-Phenoxy-1-phenylethanol-d1**.



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Caption: Synthesis of **2-Phenoxy-1-phenylethanol-d1**.

Applications in Research

The primary application of **2-Phenoxy-1-phenylethanol-d1** is as an internal standard for the quantification of its non-deuterated analogue in various biological and chemical matrices using

mass spectrometry-based techniques such as GC-MS and LC-MS.^[1]

The non-deuterated compound, 2-Phenoxy-1-phenylethanol, is extensively used as a model compound in lignin research. Lignin is a complex polymer found in plant cell walls, and its depolymerization is a key challenge in the production of biofuels and other valuable chemicals from biomass. 2-Phenoxy-1-phenylethanol contains the β -O-4 aryl ether linkage, which is the most abundant linkage in lignin.

Lignin Depolymerization Studies

2-Phenoxy-1-phenylethanol serves as a simplified model to study the cleavage of the β -O-4 linkage under various catalytic conditions.

Objective: To cleave the C-O ether bond to produce monomeric aromatic compounds.

General Experimental Protocol:

- A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., ethyl acetate, 1,4-dioxane, or methanol) is prepared.
- A heterogeneous catalyst (e.g., copper-based, Ru/C, or Ni-based) is added to the solution.
- The reaction is carried out in a high-pressure autoclave under a hydrogen atmosphere (e.g., 25 bar).
- The mixture is heated to a specific temperature (e.g., 150 °C) and stirred for a defined period (e.g., 21 hours).
- After cooling, the catalyst is removed by filtration.
- The liquid products are analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of products such as phenol and ethylbenzene.

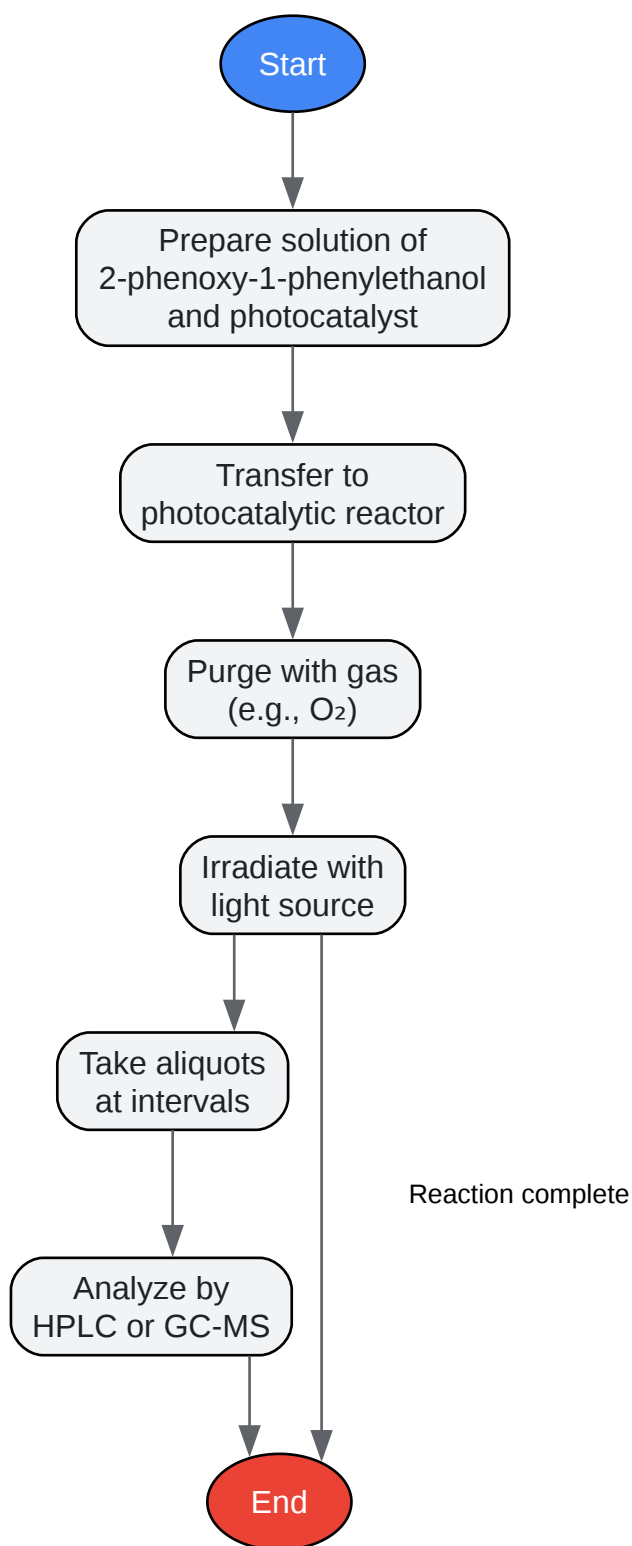
Table 3: Representative Conditions for Catalytic Hydrogenolysis

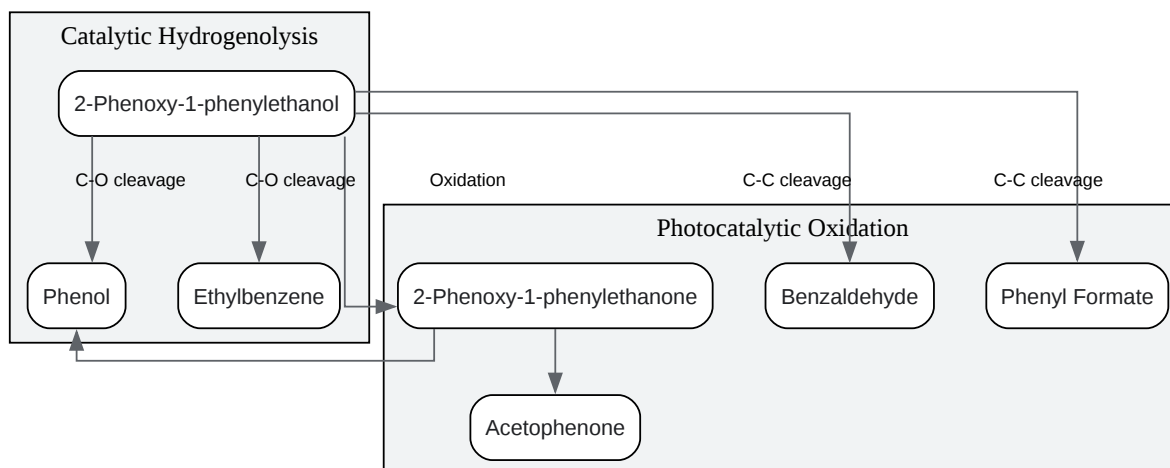
Parameter	Condition
Substrate	2-phenoxy-1-phenylethanol
Catalyst	Copper on alumina (CuO/ γ -Al ₂ O ₃)
Solvent	Ethyl acetate
H ₂ Pressure	25 bar
Temperature	150 °C
Reaction Time	21 hours

Objective: To selectively oxidize the alcohol group and/or cleave the C-C or C-O bonds using light and a photocatalyst.

General Experimental Protocol:

- A solution of 2-phenoxy-1-phenylethanol in a suitable solvent (e.g., acetonitrile) is prepared.
- A photocatalyst (e.g., crystalline carbon nitride) is suspended in the solution.
- The mixture is transferred to a photocatalytic reactor and purged with an appropriate gas (e.g., oxygen).
- The reaction is initiated by irradiating the mixture with a light source (e.g., a xenon lamp).
- Aliquots are taken at different time intervals and analyzed by High-Performance Liquid Chromatography (HPLC) or GC-MS to monitor the degradation of the starting material and the formation of products like benzaldehyde and phenyl formate.





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References

- 1. medchemexpress.com [medchemexpress.com]
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